molecular formula C17H21N3O3S B5194357 3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide

3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide

Numéro de catalogue B5194357
Poids moléculaire: 347.4 g/mol
Clé InChI: AWEGTIHYFFYXJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RAC1 GTPase, which plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation.

Mécanisme D'action

ESI-09 selectively inhibits the RAC1 GTPase, which plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation. RAC1 is activated by various extracellular signals such as growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways such as the MAPK/ERK pathway. ESI-09 inhibits the activation of RAC1 by binding to its effector-binding domain, which prevents its interaction with downstream effectors and inhibits the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, ESI-09 inhibits the migration and invasion of cancer cells by inhibiting the activation of RAC1-mediated signaling pathways. In smooth muscle cells, ESI-09 inhibits the proliferation and migration of cells, which reduces the formation of atherosclerotic plaques. In animal models of Alzheimer's disease, ESI-09 improves cognitive function and reduces neuroinflammation by inhibiting the activation of RAC1-mediated signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has several advantages and limitations for lab experiments. One of the advantages is its specificity for RAC1, which allows for the selective inhibition of RAC1-mediated signaling pathways. This specificity also allows for the identification of downstream effectors of RAC1. However, one of the limitations is its low solubility in aqueous solutions, which can limit its use in certain assays. Another limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Orientations Futures

ESI-09 has several potential future directions for research. One future direction is the development of more potent and selective inhibitors of RAC1. Another future direction is the investigation of the role of RAC1 in other diseases such as autoimmune diseases and infectious diseases. Additionally, the development of new drug delivery methods for ESI-09 could improve its efficacy and reduce its potential toxicity. Finally, the investigation of the potential synergistic effects of ESI-09 with other drugs could lead to the development of new combination therapies for various diseases.

Méthodes De Synthèse

The synthesis of ESI-09 is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzene sulfonamide with ethylamine to form 4-(ethylamino)sulfonyl)aniline. The second step involves the reaction of the resulting compound with 4-formylpyridine to form 4-(4-pyridinylmethyl)-N-(4-sulfamoylphenyl)benzamide. The final step involves the reaction of the resulting compound with 2-bromo-3-(4-(4-pyridinylmethyl)phenyl)propanoic acid to form ESI-09.

Applications De Recherche Scientifique

ESI-09 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and metastasis of various cancer cells by targeting RAC1-mediated signaling pathways. In cardiovascular diseases, ESI-09 has been shown to reduce the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells. In neurological disorders, ESI-09 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-6-3-14(4-7-16)5-8-17(21)19-13-15-9-11-18-12-10-15/h3-4,6-7,9-12,20H,2,5,8,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEGTIHYFFYXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.